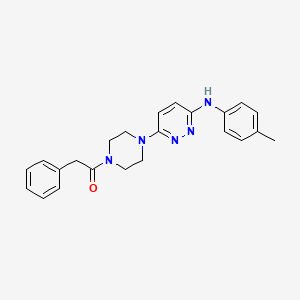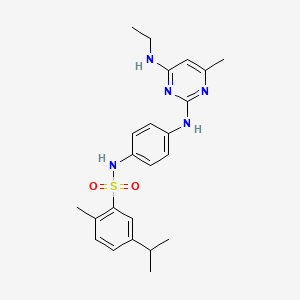
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a cyclopentyl group (a 5-membered carbon ring), and a 2-hydroxyethoxy group (an ethoxy group with a hydroxyl substitution at the 2-position) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzamide group is planar due to the resonance in the carbonyl and the nitrogen. The cyclopentyl group would provide some degree of three-dimensionality.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The hydroxyethoxy group could potentially be involved in ether formation or cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide and the hydroxyethoxy group would likely make it somewhat polar, affecting its solubility in different solvents .作用机制
BMS-986177 acts as a potent and selective inhibitor of the enzyme, which is involved in the regulation of various cellular processes. This enzyme plays a critical role in the regulation of various cellular pathways, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the significant advantages of BMS-986177 is its selectivity and potency. It has a specific mechanism of action that makes it a potential candidate for future drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for the development of BMS-986177. One of the potential applications is in the treatment of cancer, where it could be used as a targeted therapy to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammation and autoimmune diseases, where it could be used to reduce inflammation and improve immune function. Additionally, BMS-986177 could be used in the treatment of neurological disorders, where it could improve cognitive function and reduce the progression of the disease. Further studies are needed to explore the full potential of this compound in different disease states.
In conclusion, BMS-986177 is a promising small molecule inhibitor that has shown significant potential in scientific research applications. Its unique mechanism of action and selectivity make it a potential candidate for future drug development in various disease states. Further studies are needed to explore its full potential and overcome any limitations associated with its use.
合成方法
The synthesis of BMS-986177 involves several steps, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine to form the desired product. The final compound is purified using column chromatography to achieve high purity.
科学研究应用
BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of various cellular processes.
安全和危害
属性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-9-14(2)11-15(10-13)16(20)18-12-17(21-8-7-19)5-3-4-6-17/h9-11,19H,3-8,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTMFGCVVVERHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)OCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)

![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)
![8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B2739984.png)

![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)


![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)
![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)

